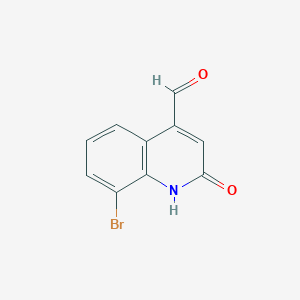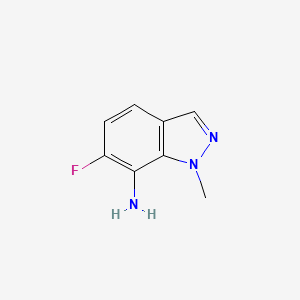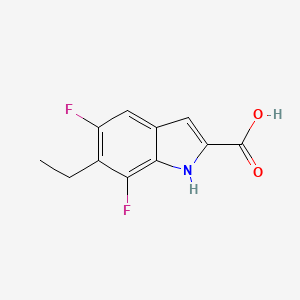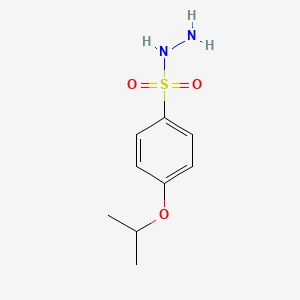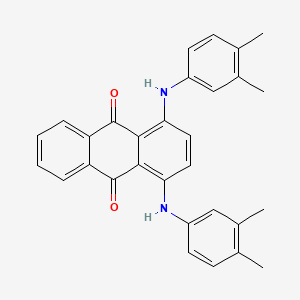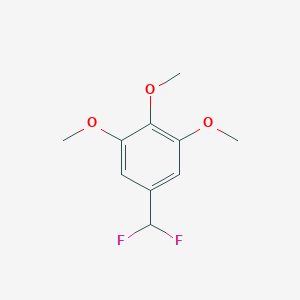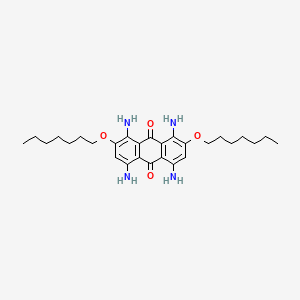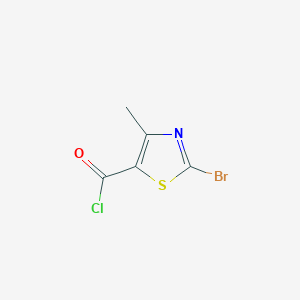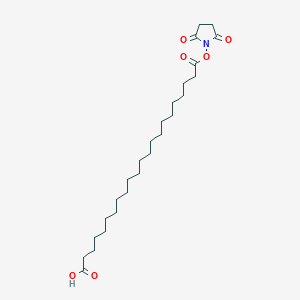
22-((2,5-Dioxopyrrolidin-1-yl)oxy)-22-oxodocosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
22-((2,5-Dioxopyrrolidin-1-yl)oxy)-22-oxodocosanoic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a long aliphatic chain with a terminal carboxylic acid group and a 2,5-dioxopyrrolidin-1-yl ester group, making it a versatile molecule for chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 22-((2,5-Dioxopyrrolidin-1-yl)oxy)-22-oxodocosanoic acid typically involves the esterification of docosanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under anhydrous conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
22-((2,5-Dioxopyrrolidin-1-yl)oxy)-22-oxodocosanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Substituted esters or amides are common products.
Wissenschaftliche Forschungsanwendungen
22-((2,5-Dioxopyrrolidin-1-yl)oxy)-22-oxodocosanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 22-((2,5-Dioxopyrrolidin-1-yl)oxy)-22-oxodocosanoic acid involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. It may also interact with specific proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 22-((2,5-Dioxopyrrolidin-1-yl)oxy)-22-oxotetracosanoic acid
- 22-((2,5-Dioxopyrrolidin-1-yl)oxy)-22-oxooctadecanoic acid
Uniqueness
22-((2,5-Dioxopyrrolidin-1-yl)oxy)-22-oxodocosanoic acid is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic characteristics, making it particularly useful in applications requiring amphiphilic molecules.
Eigenschaften
Molekularformel |
C26H45NO6 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
22-(2,5-dioxopyrrolidin-1-yl)oxy-22-oxodocosanoic acid |
InChI |
InChI=1S/C26H45NO6/c28-23-21-22-24(29)27(23)33-26(32)20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-25(30)31/h1-22H2,(H,30,31) |
InChI-Schlüssel |
ZWXQGPIVWTXARP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


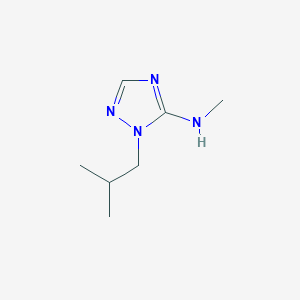

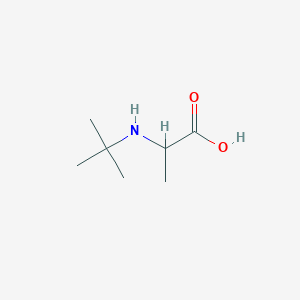
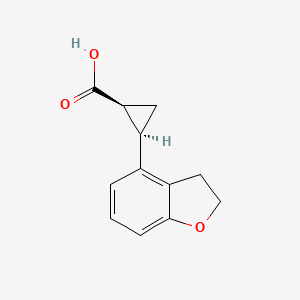

![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
